molecular formula C13H17N3O2 B3021116 tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate CAS No. 189560-83-6

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate

Cat. No.: B3021116
CAS No.: 189560-83-6
M. Wt: 247.29 g/mol
InChI Key: WRAOGDJKTDDORV-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C13H17N3O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science.

Future Directions

Benzimidazole derivatives continue to be promising drug candidates in the discovery of potential new anticancer agents . In view of the above, it is proposed that these compounds deserve to be further evaluated for their therapeutic use as anticancer agents .

Biochemical Analysis

Biochemical Properties

Tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or modulator of these enzymes, affecting the metabolic pathways of various substrates. Additionally, it binds to certain protein kinases, influencing signal transduction pathways that regulate cell growth and differentiation .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is essential for cell proliferation and survival. The compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it has been reported to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can be competitive or non-competitive, depending on the enzyme and the context of the interaction. The compound also affects gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the reaction of benzimidazole derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the tert-butyl group or other substituents on the benzimidazole ring are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of benzimidazole derivatives. It helps in understanding the biological mechanisms and interactions of these compounds with various biological targets.

Medicine: this compound and its derivatives have potential therapeutic applications. They are investigated for their antimicrobial, antifungal, and anticancer properties. The compound is also explored for its potential use in developing new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and reagents for chemical processes.

Comparison with Similar Compounds

    Benzimidazole: The parent compound of tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, used in various chemical and pharmaceutical applications.

    N-Butylbenzimidazole: Another derivative with a butyl group, known for its use in industrial applications.

Uniqueness: this compound is unique due to the presence of the tert-butyl carbamate group, which enhances its stability and solubility. This modification also allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl N-(1H-benzimidazol-2-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)14-8-11-15-9-6-4-5-7-10(9)16-11/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRAOGDJKTDDORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.32 g of a 30% NaOCH3 solution were added to tert-butyl cyanomethylcarbamate (3 g; 19.21 mmol) in 20 ml of CH3OH, and the mixture was stirred at room temperature for 1 h. After addition of 3.4 g of 1,2-phenylenediamine bishydrochloride, the reaction mixture was stirred further overnight and then added to 100 ml of H2O, and the resulting solid was filtered off and dried in vacuo.
Name
NaOCH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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